Product packaging for 3-Thiopheneacetonitrile(Cat. No.:CAS No. 13781-53-8)

3-Thiopheneacetonitrile

Cat. No.: B078040
CAS No.: 13781-53-8
M. Wt: 123.18 g/mol
InChI Key: GWZCLMWEJWPFFA-UHFFFAOYSA-N
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Description

3-Thiopheneacetonitrile is a versatile and high-value building block in organic synthesis and materials science, characterized by its reactive nitrile group and electron-rich thiophene heterocycle. Its primary research value lies in its role as a key precursor for the synthesis of thiophene-containing derivatives, particularly thiopheneacetic acids and esters, which are crucial scaffolds in medicinal chemistry for drug discovery. The compound is extensively utilized in the development of novel pharmaceuticals, agrochemicals, and functional materials, including conducting polymers and organic semiconductors, where the thiophene unit contributes to enhanced electronic properties and molecular planarity. Researchers employ this compound in heterocyclic chemistry, palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira reactions), and cyclization reactions to construct complex, privileged structures. Its mechanism of action as a synthetic intermediate involves the transformation of the nitrile group into other functionalities, such as carboxylic acids, amides, or tetrazoles, thereby enabling significant molecular diversification from a single, accessible starting material. This reagent is essential for scientists exploring structure-activity relationships (SAR) in drug candidate optimization and for advancing the field of organic electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NS B078040 3-Thiopheneacetonitrile CAS No. 13781-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylacetonitrile
Source PubChem
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InChI

InChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GWZCLMWEJWPFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80160318
Record name 3-Thienylacetonitrile
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Molecular Weight

123.18 g/mol
Source PubChem
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CAS No.

13781-53-8
Record name 3-Thiopheneacetonitrile
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Record name 3-Thienylacetonitrile
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Record name 3-Thienylacetonitrile
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Record name 3-thienylacetonitrile
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Synthetic Methodologies for 3 Thiopheneacetonitrile and Its Derivatives

Classical Synthetic Approaches to 3-Thiopheneacetonitrile

Traditional methods for synthesizing this compound and its parent ring structure rely on foundational organic reactions that have been refined over decades. These include nucleophilic substitutions, direct cyanations, and multicomponent reactions to build the thiophene (B33073) core.

Nucleophilic Substitution Reactions

A primary and straightforward method for the synthesis of thiopheneacetonitriles involves the nucleophilic substitution of a halomethylthiophene with a cyanide salt. While specific examples for the 3-isomer require careful selection of precursors, the general pathway is well-established for isomers like 2-thiopheneacetonitrile (B147512). In this SN2 reaction, a precursor such as 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene (B1268036) is treated with a cyanide source, typically sodium cyanide or potassium cyanide, in a polar aprotic solvent.

For the analogous 2-thiopheneacetonitrile, the reaction of 2-chloromethylthiophene with sodium cyanide in a mixed solvent system of water and acetone (B3395972) at 60-65°C has been shown to produce the target product in yields greater than 75%. google.com This reaction highlights the efficacy of this classical approach.

Table 1: Example of Nucleophilic Substitution for Thiopheneacetonitrile Synthesis

Reactant Reagent Solvent Temperature (°C) Yield (%)

This table represents the synthesis of the 2-isomer, illustrating the general conditions for this type of reaction.

Cyanation Reactions

Cyanation reactions provide another classical route to this compound, often starting from a thiophene derivative that is activated for the introduction of a cyano group. One patented method describes the synthesis of 3-thienylacetonitrile from 2,5-dihydrothiophene-3-carboxaldehyde. This process involves the reaction with a cyanide source to form an intermediate cyanohydrin, which subsequently undergoes elimination to yield the final product. This specific reaction, using sodium cyanide followed by workup, resulted in a high yield of 96%. A variety of cyanide sources can be employed in such reactions, including hydrogen cyanide, metal cyanides, and trimethylsilyl (B98337) cyanide.

One-Pot Multicomponent Reactions (MCRs) for Thiophene Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient classical methods for constructing complex molecules, including the thiophene ring system, in a single step from multiple starting materials. The Gewald reaction is a prominent example of an MCR used to synthesize polysubstituted 2-aminothiophenes. wikipedia.org This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

The first step is a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org By selecting appropriate starting materials, this reaction can be tailored to produce a wide array of thiophene derivatives. While this method does not directly yield this compound, it is a powerful tool for creating the core thiophene structure with functional groups that can be further modified. mdpi.comderpharmachemica.com

Table 2: The Gewald Three-Component Reaction

Component 1 Component 2 Component 3 Base Product Type

Modern and Green Chemistry Approaches

Contemporary synthetic chemistry emphasizes the development of more sustainable and efficient reactions. For this compound and its derivatives, this includes the use of catalysis and alternative energy sources like microwaves to reduce reaction times, energy consumption, and waste.

Catalytic Synthesis Routes

Modern synthetic routes increasingly rely on transition-metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to form carbon-carbon bonds in the synthesis of complex thiophene derivatives. youtube.com

Furthermore, direct C-H functionalization has emerged as a powerful strategy. Palladium-catalyzed C-H arylation allows for the selective formation of C-C bonds on the thiophene ring without the need for pre-functionalized starting materials. researchgate.net Another advanced approach is the rhodium-catalyzed direct C-H cyanation of aromatic compounds, which uses a directing group to install a cyano group with high precision. rsc.org While not yet standard for this compound production, these catalytic methods represent the forefront of efficient synthesis, minimizing steps and byproducts. d-nb.info For instance, palladium-catalyzed direct C-3 acylation of thiophenes demonstrates the potential for selective functionalization at the desired position. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that can dramatically reduce reaction times and often improve product yields compared to conventional heating methods. derpharmachemica.com The application of microwave irradiation has been shown to be beneficial in various reactions for synthesizing thiophene rings, including the Gewald reaction. wikipedia.org Microwave heating can accelerate the rate-limiting steps of the reaction, leading to the rapid formation of the polysubstituted thiophene core. This technology offers a more energy-efficient and time-saving alternative to traditional refluxing, aligning with the principles of green chemistry. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction

Method Reaction Time Key Advantage
Conventional Heating 8-10 hours Established methodology

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. acs.org While specific literature detailing the complete synthesis of this compound in a dedicated flow system is not abundant, the principles and demonstrated applications of flow chemistry for related transformations highlight its considerable potential in this area.

The conversion of a suitable thiophene precursor to this compound often involves the use of cyanide reagents, which are notoriously hazardous. Flow chemistry mitigates the risks associated with such reagents by minimizing the volume of hazardous material present at any given time. acs.org The reaction is confined within a closed system of tubes and reactors, reducing operator exposure. Recent developments in flow electrochemistry have demonstrated the direct C(sp²)-H cyanation of N-heterocycles, presenting a sustainable and scalable alternative that avoids hazardous cyanide sources and expensive mediators. gre.ac.uknih.gov Such a strategy could potentially be adapted for the direct cyanation of thiophene derivatives.

Key advantages of applying flow chemistry to the synthesis of this compound would include:

Improved Safety: Handling of toxic reagents like trimethylsilyl cyanide (TMSCN) or sodium cyanide is safer due to the small reaction volumes and enclosed nature of the system. acs.org

Enhanced Temperature Control: Many synthetic steps, such as metalation or exothermic cyanation reactions, require precise temperature control. The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, preventing runaway reactions and improving selectivity. acs.org

Increased Efficiency: The rapid mixing and efficient heat transfer in microreactors can significantly reduce reaction times compared to batch processes. cam.ac.uk This acceleration is crucial for optimizing throughput in a production environment.

A conceptual flow process for a key step in this compound synthesis, such as the cyanation of 3-bromothiophene (B43185), is presented in the table below.

ParameterDescriptionPotential Advantage in Flow vs. Batch
ReactantsStream 1: 3-Bromothiophene and Palladium Catalyst in Solvent. Stream 2: Cyanide Source (e.g., Zn(CN)₂) in Solvent.Precise stoichiometric control through pump speed adjustment.
ReactorHeated packed-bed or coil reactor.Superior heat transfer; ability to safely operate at superheated temperatures to accelerate reaction.
Residence TimeTypically in the range of minutes.Significant reduction from hours often required in batch, leading to higher throughput.
Work-upIn-line liquid-liquid extraction or scavenger resin cartridge.Automated and continuous purification, eliminating manual separation steps.

Chemo- and Regioselective Synthesis Strategies

A primary challenge in the synthesis of 3-substituted thiophenes is controlling the regioselectivity. The thiophene ring is susceptible to electrophilic substitution and metalation predominantly at the C2 and C5 positions due to the stabilizing effect of the sulfur atom. Therefore, directing functionalization to the C3 position requires specific strategic approaches.

One of the most reliable methods to ensure the correct substitution pattern is to start with a pre-functionalized thiophene ring. The synthesis of this compound is often achieved by employing 3-halothiophenes, such as 3-bromothiophene, as a starting material. This allows for a regiochemically defined introduction of the acetonitrile (B52724) moiety via cross-coupling reactions.

Key Regioselective Strategies:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of this compound. For instance, the reaction of 3-bromothiophene with zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) provides a direct route to 3-thiophenecarbonitrile, which can then be converted to the target acetonitrile. A subsequent homologation step (addition of a -CH₂- group) would be required. A more direct approach involves the coupling of a 3-thienyl halide with a reagent like ethyl cyanoacetate (B8463686) followed by decarboxylation.

Metalation and Trapping: Direct deprotonation of the thiophene ring can be controlled to an extent. While simple bases like n-butyllithium preferentially deprotonate the C2 position, the use of more complex bases or directing groups can influence the site of metalation. For instance, regioselective metalation of 3-substituted thiophenes at the 5-position has been achieved using bases like TMPMgCl·LiCl (Knochel-Hauser base), which can then be coupled with electrophiles. acs.org While this directs to C5, it illustrates the principle of using specific reagents to control regiochemistry. For C3 functionalization, a blocking group at C2 might be employed, followed by metalation and subsequent removal of the blocking group.

Synthesis from Acyclic Precursors: Building the thiophene ring from acyclic components offers excellent control over the final substitution pattern. Classical methods like the Gewald aminothiophene synthesis or the Paal-Knorr thiophene synthesis allow for the construction of specifically substituted thiophenes by choosing appropriately functionalized starting materials. pharmaguideline.com For example, a precursor containing the required cyanomethyl group could be cyclized to form the this compound ring system directly, ensuring perfect regioselectivity.

The following table summarizes common regioselective approaches for synthesizing 3-substituted thiophenes.

StrategyStarting Material ExampleKey Reagents/CatalystsRegiochemical Outcome
Palladium-Catalyzed Cyanation3-BromothiophenePd(PPh₃)₄, Zn(CN)₂Forms 3-thiophenecarbonitrile, a direct precursor.
Directed Metalation2-Silyl-thiophenen-BuLi, then an electrophile for the cyanomethyl groupFunctionalization at C5; requires a multi-step strategy for C3.
Ring-Closing Synthesis (e.g., Gewald)α-mercapto ketone/aldehyde + cyanomethylene compoundBase (e.g., morpholine), SulfurBuilds the ring with defined substituent placement.

Scale-Up Considerations and Industrial Synthesis Potential

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. For this compound, a viable industrial process must be robust, scalable, and economically feasible.

Several factors are critical when considering the scale-up of this compound synthesis:

Raw Material Cost and Availability: The starting materials must be readily available in bulk and at a low cost. Routes starting from inexpensive commodity chemicals are preferred. For instance, industrial syntheses of the thiophene core itself often start from n-butane or acetylene (B1199291) and a sulfur source at high temperatures. pharmaguideline.comderpharmachemica.com

Process Safety: Reactions involving highly toxic reagents (e.g., cyanide salts), pyrophoric materials (e.g., n-butyllithium), or highly exothermic steps must be carefully managed. On a large scale, heat dissipation becomes a major concern, making flow chemistry an attractive option for improving safety. acs.org Patent literature for the related 2-thiopheneacetonitrile highlights the challenges of long reaction times (18 hours) and the use of environmentally unfavorable solvents like DCM in traditional batch methods, which are significant drawbacks for industrial production. google.com

Reaction Efficiency and Throughput: High yields and short reaction cycles are essential for a cost-effective process. The choice of solvent can be critical; for example, using a mixed solvent system like water and acetone can increase solubility and act as a phase transfer catalyst, accelerating the reaction and simplifying the process. google.com

Waste Management and Environmental Impact: The "Process Mass Intensity" (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product, is a key metric in green chemistry. princeton-acs.org An ideal industrial process minimizes solvent use and waste generation. Choosing routes that avoid protecting groups and minimize the number of synthetic steps is highly desirable.

Product Isolation and Purification: The final product must be isolated with high purity. On a large scale, chromatography is often impractical and expensive. Therefore, processes that yield a product that can be purified by crystallization or distillation are heavily favored.

A patent for the synthesis of 2-thiopheneacetonitrile provides insights into industrial considerations, such as replacing formaldehyde (B43269) solutions with solid paraformaldehyde to prevent loss of volatile materials and using mixed solvents to enhance reaction rates. google.com Such optimizations are directly relevant to the potential large-scale production of the 3-isomer.

ConsiderationLaboratory Scale ApproachIndustrial Scale-Up Strategy
Reagent SafetyHandling of NaCN or TMSCN in a fume hood.Use of a less toxic cyanide source (e.g., Zn(CN)₂), or implementation in a closed continuous flow system to minimize exposure.
Reaction TimeOvernight reactions are common.Optimization of catalysts, temperature, and concentration to reduce cycle times to a few hours. Use of flow reactors to drastically cut residence time.
Solvent ChoiceUse of chlorinated solvents (e.g., DCM) or ethers (e.g., THF).Replacement with greener solvents (e.g., acetone, 2-MeTHF) or use of aqueous/biphasic systems to simplify work-up and reduce environmental impact.
PurificationFlash column chromatography.Development of a robust crystallization or distillation procedure.

Reactivity and Mechanistic Investigations of 3 Thiopheneacetonitrile

Reactivity of the Nitrile Group in 3-Thiopheneacetonitrile

The nitrile (-C≡N) group is a versatile functional group capable of undergoing several important transformations, including reduction to amines, hydrolysis to carboxylic acids or amides, and participation in cycloaddition reactions.

The reduction of the nitrile group in this compound to a primary amine, 2-(thiophen-3-yl)ethan-1-amine, is a synthetically valuable transformation as it provides a route to pharmacologically relevant scaffolds. This conversion can be achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitriles. This process typically involves gaseous hydrogen (H₂) in the presence of a metal catalyst. Raney Nickel is a common catalyst for this purpose, often requiring high pressure and temperature. Other catalysts, such as palladium on carbon (Pd/C) or rhodium-alumina, can also be effective. To prevent the formation of secondary and tertiary amines as byproducts, the reaction is often carried out in the presence of ammonia (B1221849) or a basic additive, which suppresses the side reactions of the intermediate imine with the final primary amine product.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ethers (such as diethyl ether or tetrahydrofuran) provide a powerful method for nitrile reduction. This reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by further reduction and subsequent acidic workup to yield the primary amine.

Table 1: Representative Conditions for the Reduction of this compound to 2-(Thiophen-3-yl)ethan-1-amine.
Reagent/CatalystSolventTypical ConditionsProduct
H₂ / Raney NickelEthanol / AmmoniaHigh pressure, Elevated temperature2-(Thiophen-3-yl)ethan-1-amine
LiAlH₄Tetrahydrofuran (THF)Reflux, followed by aqueous workup2-(Thiophen-3-yl)ethan-1-amine
H₂ / Pd/CMethanol / Acetic AcidAtmospheric pressure, Room temperature2-(Thiophen-3-yl)ethan-1-amine

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. Complete hydrolysis yields 3-thiopheneacetic acid, a valuable synthetic intermediate. sigmaaldrich.com Partial hydrolysis, typically under controlled conditions, can afford the corresponding amide, 2-(thiophen-3-yl)acetamide.

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Common reagents include aqueous mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) with heating.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, forming an intermediate that is subsequently protonated by water to give the amide. The amide can then be further hydrolyzed to the carboxylate salt, which requires acidification to yield the final carboxylic acid.

Table 2: Products from the Hydrolysis of this compound.
Reaction TypeReagentsProduct
Complete HydrolysisAqueous H₂SO₄, Heat3-Thiopheneacetic acid
Partial HydrolysisH₂O₂, aq. NaOH, controlled temp.2-(Thiophen-3-yl)acetamide

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocyclic rings. google.com This reaction involves a 1,3-dipole, a molecule with a delocalized three-atom π-system containing four electrons. Common 1,3-dipoles that react with nitriles include organic azides and nitrile oxides.

The reaction of this compound with an organic azide (B81097) (R-N₃) can yield a tetrazole derivative. This [3+2] cycloaddition is often promoted by a Lewis acid or by heat. Similarly, reaction with a nitrile oxide (R-CNO) can produce a 1,2,4-oxadiazole. youtube.commdpi.com The reactivity of the nitrile in these cycloadditions can be low and may require activation by electron-withdrawing groups or the use of forcing conditions. wikipedia.org

Table 3: Potential Cycloaddition Reactions of this compound.
1,3-DipoleGeneral StructureHeterocyclic Product
Organic AzideR-N₃5-(Thiophen-3-ylmethyl)-1H-tetrazole
Nitrile OxideR-CNO3-Substituted-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

Reactivity at the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system that primarily undergoes electrophilic aromatic substitution. The sulfur atom influences the ring's reactivity and the regioselectivity of these substitutions. Furthermore, the ring protons can be abstracted by strong bases, enabling metalation and subsequent cross-coupling reactions.

Thiophene is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) through its lone pairs. Substitution occurs preferentially at the α-positions (C2 and C5) because the positive charge in the intermediate can be delocalized onto the sulfur atom through an additional resonance structure, which is not possible for substitution at the β-positions (C3 and C4). stackexchange.com

In this compound, the C3 position is occupied by the cyanomethyl (-CH₂CN) group. This group is generally considered to be electron-withdrawing and deactivating. Therefore, electrophilic attack will be directed to the available α-positions, primarily the C2 and C5 positions. The C2 position is sterically less hindered and electronically more activated compared to the C5 position, which is para to the deactivating group. However, a mixture of 2- and 5-substituted products is often observed.

A classic example of electrophilic aromatic substitution is the Vilsmeier-Haack reaction, which achieves formylation of electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.com Using the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide), this compound can be formylated, likely at the C2 position, to yield 2-formyl-3-thiopheneacetonitrile.

Table 4: Expected Major Products of Electrophilic Aromatic Substitution on this compound.
ReactionReagentsExpected Major Product
NitrationHNO₃ / H₂SO₄2-Nitro-3-thiopheneacetonitrile
BrominationN-Bromosuccinimide (NBS)2-Bromo-3-thiopheneacetonitrile
Friedel-Crafts AcylationCH₃COCl / AlCl₃2-Acetyl-3-thiopheneacetonitrile
Vilsmeier-Haack FormylationPOCl₃, DMF2-Formyl-3-thiopheneacetonitrile

The protons on the thiophene ring can be abstracted by strong organometallic bases, such as n-butyllithium (n-BuLi), in a process called metalation. The resulting thienyllithium species is a potent nucleophile that can react with various electrophiles. For 3-substituted thiophenes, deprotonation occurs most readily at the most acidic C-H bond, which is typically at an α-position. Research on the lithiation of 3-methylthiophene (B123197) has shown high selectivity for deprotonation at the C5 position. nih.gov By analogy, this compound is expected to undergo selective lithiation at the C5 position. The resulting organolithium intermediate can be trapped with electrophiles such as aldehydes, ketones, or alkyl halides.

Furthermore, metalated thiophenes or halogenated thiophenes can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki wikipedia.orgnih.gov and Stille organic-chemistry.orgwikipedia.org reactions. These reactions are powerful tools for forming new carbon-carbon bonds. For instance, 2-bromo-3-thiopheneacetonitrile (synthesized via electrophilic bromination) can be coupled with an arylboronic acid in a Suzuki reaction, catalyzed by a palladium complex, to form a 2-aryl-3-thiopheneacetonitrile derivative. Similarly, a stannylated derivative of this compound could be used in a Stille coupling.

Table 5: Representative Metalation and Cross-Coupling Reactions.
Reaction TypeSubstrateReagentsProduct Example
Lithiation-QuenchThis compound1. n-BuLi, THF, -78 °C 2. Benzaldehyde(5-(Cyanomethyl)thiophen-2-yl)(phenyl)methanol
Suzuki Coupling2-Bromo-3-thiopheneacetonitrilePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃2-Phenyl-3-thiopheneacetonitrile
Stille Coupling2-Bromo-3-thiopheneacetonitrileTributyl(vinyl)stannane, Pd(PPh₃)₄2-Vinyl-3-thiopheneacetonitrile

Side-Chain Functionalization and Modification

The acetonitrile (B52724) side-chain of this compound is the primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. The active methylene (B1212753) group, positioned between the thiophene ring and the nitrile, is particularly susceptible to deprotonation, forming a stabilized carbanion that can participate in numerous carbon-carbon bond-forming reactions.

A prominent example of side-chain functionalization is the Knoevenagel condensation. In this reaction, this compound reacts with aldehydes or ketones in the presence of a basic catalyst to yield α,β-unsaturated products. For instance, it has been utilized in the synthesis of (E)-3-phenyl-2-(3-thienyl)acrylonitrile and (Z)-3-(4-methylphenyl)-2-(3-thienyl)acrylonitrile. wikipedia.org The reaction typically proceeds by the base-catalyzed deprotonation of the α-carbon of this compound, followed by nucleophilic attack of the resulting carbanion on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate affords the final unsaturated product.

Furthermore, this compound can serve as a key reactant in multicomponent reactions like the Gewald reaction. This reaction allows for the one-pot synthesis of highly substituted 2-aminothiophenes from an α-methylene nitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base. umich.eduderpharmachemica.com While specific examples detailing the use of this compound in the Gewald reaction are not extensively documented in readily available literature, its structural features make it a suitable candidate for this transformation. The reaction mechanism is believed to initiate with a Knoevenagel condensation, followed by the addition of sulfur to the activated intermediate. wikipedia.orgumich.edu

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, represents another potential avenue for the modification of derivatives of this compound, leading to the formation of cyclic ketones. This reaction proceeds via a base-catalyzed intramolecular condensation.

Reaction Mechanisms and Kinetics

Elucidation of Reaction Pathways

The reaction pathways for the side-chain functionalization of this compound predominantly involve the formation of a key carbanion intermediate. In base-catalyzed reactions, a base abstracts a proton from the methylene group, generating a resonance-stabilized carbanion. The negative charge is delocalized over the adjacent thiophene ring and the nitrile group, enhancing its stability and nucleophilicity.

In the context of the Knoevenagel condensation , the proposed mechanism involves the following steps:

Carbanion Formation: A base (B:) removes a proton from the α-carbon of this compound.

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Intermediate Formation: An alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by the conjugate acid of the base (BH⁺) to give an aldol-type adduct.

Dehydration: The aldol (B89426) intermediate undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.

For the Gewald reaction , the initial step is also a Knoevenagel condensation to form an α,β-unsaturated nitrile. wikipedia.org The subsequent steps involving the addition of sulfur are more complex and less definitively established. It is postulated to involve the formation of a sulfur-containing intermediate that then undergoes cyclization and tautomerization to form the 2-aminothiophene ring. wikipedia.org

Kinetic Studies and Rate Laws

The reactivity of 3-thienylacetonitrile was found to be lower than that of phenylacetonitrile (B145931) and thiophen-2-ylacetonitrile in these condensation reactions. researchgate.net This suggests that the electron-donating nature of the 3-thienyl group, compared to the phenyl and 2-thienyl groups, may slightly decrease the acidity of the methylene protons, thereby slowing down the initial deprotonation step which is often rate-determining.

The general rate law for this type of base-catalyzed condensation can be expressed as:

Rate = k[Aldehyde][this compound][Base]

Where k is the rate constant. The specific values of the rate constant would depend on the reaction conditions, including the solvent and temperature.

Investigation of Intermediates and Transition States

The primary intermediate in the side-chain reactions of this compound is the resonance-stabilized carbanion. Spectroscopic techniques and computational studies can be employed to characterize such intermediates.

In the Knoevenagel condensation, the aldol addition intermediate exists transiently before undergoing dehydration. The transition state for the initial carbon-carbon bond formation involves the approach of the nucleophilic carbanion to the electrophilic carbonyl carbon. The geometry and energy of this transition state will be influenced by steric and electronic factors of both reactants.

For the Gewald reaction, several intermediates are proposed after the initial Knoevenagel product is formed. These include a thiolate intermediate resulting from the addition of sulfur, which then undergoes intramolecular cyclization. The transition state for the cyclization step would involve the formation of a new carbon-sulfur bond to create the thiophene ring. The exact nature and sequence of these intermediates and transition states are still a subject of mechanistic investigation. wikipedia.org

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is particularly relevant when new stereocenters are formed. In the Knoevenagel condensation with unsymmetrical ketones, the formation of (E) and (Z) isomers of the product is possible. The stereoselectivity of this reaction is influenced by the reaction conditions, including the choice of catalyst and solvent, which can affect the relative stabilities of the transition states leading to the different stereoisomers. For example, the synthesis of both (E) and (Z) isomers of substituted acrylonitriles derived from this compound has been reported, indicating that the stereochemical control can be modulated. wikipedia.org

When this compound reacts with a chiral aldehyde or ketone, or in the presence of a chiral catalyst, the formation of diastereomers or enantiomers is possible. While specific studies focusing on asymmetric reactions with this compound are not abundant, the principles of stereoselective synthesis would apply. The use of chiral bases or phase-transfer catalysts could potentially induce enantioselectivity in the formation of the carbanion or in its subsequent reaction, leading to an excess of one enantiomer of the product. The facial selectivity of the nucleophilic attack of the 3-thienylacetonitrile carbanion on a prochiral carbonyl group would be the determining factor for the stereochemical outcome.

Further research into the application of modern asymmetric catalysis to reactions involving this compound could unlock new pathways to valuable chiral molecules containing the 3-thienyl moiety.

Advanced Applications of 3 Thiopheneacetonitrile in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The reactivity of the active methylene (B1212753) protons and the electrophilic nature of the nitrile carbon make 3-thiopheneacetonitrile an ideal starting material for constructing various heterocyclic rings. The methylene group can be readily deprotonated by a base to form a nucleophilic carbanion, which can then participate in a variety of condensation and cyclization reactions.

While not the most common starting material for simple pyrroles, the functional groups of this compound can be chemically modified to facilitate pyrrole (B145914) ring formation. Its application is more direct in the synthesis of pyridine (B92270) derivatives. The active methylene group can undergo Knoevenagel condensation with various aldehydes and ketones. The resulting vinylidene cyanide intermediate can then react with other components in multicomponent reactions to build the pyridine ring. Furthermore, condensation with 1,3-dicarbonyl compounds or their equivalents provides a pathway to substituted pyridines, leveraging classical heterocyclic synthesis strategies.

A significant application of this compound is in the synthesis of fused thiophene (B33073) systems, particularly thieno[2,3-b]pyridines. These scaffolds are of considerable interest in medicinal chemistry. The synthesis often involves the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, which is a base-catalyzed self-condensation of nitriles. wikipedia.orgchem-station.combuchler-gmbh.comresearchgate.net In this approach, the this compound is first reacted with another reagent to build a suitable side chain, creating a dinitrile or a nitrile-ester precursor. Subsequent treatment with a strong base induces intramolecular cyclization via the Thorpe-Ziegler mechanism, leading to the formation of an enamine, which tautomerizes to yield a 3-amino-thieno[2,3-b]pyridine derivative. wikipedia.orgresearchgate.net This method provides an efficient route to these important bicyclic heterocycles. niscpr.res.innih.govnih.govresearchgate.netresearchgate.net

Table 1: Representative Synthesis of Fused Thiophene Systems

Reaction Type Reactants Key Conditions Product Class
Thorpe-Ziegler Cyclization Dinitrile precursor derived from this compound Strong base (e.g., NaH, NaOEt) 3-Amino-thieno[2,3-b]pyridines

This table presents generalized synthetic strategies for fused thiophene systems.

Beyond thienopyridines, the versatile reactivity of this compound allows for its use as a precursor to a wider array of nitrogen-containing heterocycles. The active methylene and nitrile groups are key synthons for building rings such as pyrimidines and pyrazoles. For example, condensation of this compound with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) rings bearing a thiophene substituent. Similarly, reaction with hydrazine (B178648) derivatives can be employed to construct pyrazole (B372694) systems.

The compound is also related to substrates used in the Gewald aminothiophene synthesis, a powerful one-pot reaction that combines a carbonyl compound, an active nitrile, and elemental sulfur to produce a 2-aminothiophene. mdpi.comwikipedia.orgorganic-chemistry.orgnih.gov While this compound itself is a substituted acetonitrile (B52724), its core reactivity principles align with those used in Gewald-type syntheses to build complex thiophene-based structures. mdpi.comresearchgate.net

Building Block for Functional Materials

The thiophene ring is the fundamental unit of many conductive polymers and organic semiconductors. The incorporation of a nitrile group at the 3-position of the thiophene ring allows for the synthesis of functional materials with tailored electronic properties.

This compound can be polymerized to form poly(this compound) (PTA), a conjugated polymer. The polymerization is typically achieved through electrochemical methods. A detailed study on the electrosynthesis of PTA on a platinum electrode demonstrated that the process can be carried out using potentiodynamic, chronoamperometric, or galvanostatic techniques. The choice of solvent significantly impacts the stability and properties of the resulting polymer film.

Research has shown that stable and adherent films of PTA can be successfully synthesized in solvents such as Nitrobenzene (NB), 1,2-Dichloroethane (DCE), and Dichloromethane (DCM), while films produced in Acetonitrile (AN) exhibit lower stability. researchgate.net The electrochemical process involves the oxidation of the monomer, leading to the formation of radical cations that couple to form the polymer chain, which deposits onto the electrode surface. researchgate.net

Table 2: Electrosynthesis of Poly(this compound) (PTA)

Synthesis Technique Solvent Supporting Electrolyte Resulting Polymer Film Characteristics
Potentiodynamic Nitrobenzene (NB) TBAPF6 Stable Film
Potentiodynamic 1,2-Dichloroethane (DCE) TBAPF6 Stable Film
Potentiodynamic Dichloromethane (DCM) TBAPF6 Stable Film
Potentiodynamic Acetonitrile (AN) TBAPF6 Low Stability
Chronoamperometric Dichloromethane (DCM) TBAPF6 Stable Film
Galvanostatic Dichloromethane (DCM) TBAPF6 Stable Film

Data sourced from a study on the electrochemical characterization of poly(this compound). researchgate.net

Polythiophenes are a cornerstone class of materials in the field of organic electronics, widely investigated for their semiconducting properties. They are used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The polymer derived from this compound, PTA, is also explored for these applications.

The electrochemical characterization of PTA films demonstrates that the polymer can be reversibly oxidized and reduced (doped and de-doped), showing a clear transition between a conducting state and an insulating state. researchgate.net This switchable conductivity is the fundamental property utilized in organic transistors. The presence of the electron-withdrawing nitrile (-CN) substituent on the thiophene ring is expected to significantly influence the polymer's electronic properties. Compared to poly(3-alkylthiophene)s, the nitrile group should lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower HOMO level generally imparts greater air stability to the semiconductor, which is a critical parameter for device longevity. The ability to tune these energy levels through functionalization is a key strategy in designing novel materials for high-performance optoelectronic devices. rsc.org

Table 3: List of Compounds

Compound Name
This compound
Pyrrole
Pyridine
Thieno[2,3-b]pyridine
(E)-3-phenyl-2-(3-thienyl) acrylonitrile (B1666552)
(Z)-3-(4-methylphenyl)-2-(3-thienyl) acrylonitrile
Poly(this compound)
Nitrobenzene
1,2-Dichloroethane
Dichloromethane
Acetonitrile

Dye-Sensitized Solar Cell (DSSC) Sensitizers

In the design of dye-sensitized solar cells (DSSCs), organic dyes play a pivotal role in harvesting light and injecting electrons into a semiconductor's conduction band. A common architecture for these dyes is a Donor-π-spacer-Acceptor (D-π-A) system. The thiophene ring, the core of this compound, is a favored component for the π-spacer in these systems. Its electron-rich nature facilitates efficient intramolecular charge transfer (ICT) from the donor to the acceptor moiety, a critical process for effective light harvesting and electron injection. researchgate.net The planarity of thiophene-based spacers can also enhance electronic communication between the donor and acceptor parts of the dye molecule. rsc.org

This compound is an ideal starting material for synthesizing such D-π-A dyes. The active methylene group (the -CH₂- between the thiophene ring and the nitrile) is readily deprotonated, allowing it to participate in condensation reactions. Specifically, it can undergo a Knoevenagel condensation with an aldehyde-functionalized donor molecule. In this synthetic strategy, the this compound fragment forms the initial part of the π-bridge, and its nitrile group is incorporated into a cyanoacrylic acid moiety, which is a widely used acceptor and anchoring group that binds the dye to the TiO₂ semiconductor surface. rsc.org The introduction of thiophene units into the dye structure has been shown to tune the optoelectronic properties, often increasing the range of light absorption. nih.gov

The general synthetic utility is demonstrated in the construction of various thiophene-based organic dyes where a cyanoacrylic acid group is essential for performance. While many routes exist, the use of an acetonitrile precursor like this compound provides a direct pathway to install this critical functionality. rsc.orgresearchgate.net

Intermediate in Agrochemical and Pharmaceutical Synthesis

The 3-thienyl structural motif is present in numerous biologically active compounds. This compound provides a convenient starting point for accessing these complex molecular architectures, making it a key intermediate in pharmaceutical and agrochemical research.

The thiophene ring is a recognized scaffold in the development of novel therapeutic agents, including those with anticancer properties. nih.govsemanticscholar.org Research has specifically identified derivatives of thienyl-acrylonitrile as potent inhibitors of tyrosine kinases, which are crucial targets in cancer therapy due to their role in cell proliferation and angiogenesis. nih.govnih.gov

For instance, novel E-2-(2-thienyl)-3-acrylonitrile derivatives, structurally related to compounds derivable from this compound, have been synthesized and evaluated for their antineoplastic effects in hepatocellular carcinoma (HCC) cells. nih.gov Two promising compounds, Thio-Iva and Thio-Dam, demonstrated pronounced antiproliferative effects, induced cell cycle arrest at the G2/M phase, and promoted mitochondria-driven apoptosis. nih.gov Their efficacy was found to be comparable or superior to the clinically used multi-kinase inhibitor sorafenib (B1663141) in certain assays. nih.gov

Further studies have explored a range of thiophene analogues for their cytotoxicity against various human cancer cell lines. The data below highlights the inhibitory concentrations (IC₅₀) of selected thiophene derivatives, demonstrating the potential of this chemical class in oncology. nih.gov

CompoundHepG2 IC₅₀ (µM)A2780 IC₅₀ (µM)A2780CP IC₅₀ (µM)
Amino-thiophene derivative 15b-12 ± 0.1710 ± 0.15
Sorafenib (Reference)-7.5 ± 0.549.4 ± 0.14

Data sourced from a study on novel thiophene analogues as potential anticancer agents. nih.gov A2780 and A2780CP are ovarian cancer cell lines.

Beyond its application in anticancer agent development, the thiophene nucleus is a versatile scaffold for a wide spectrum of biologically active compounds. semanticscholar.org The structural features of this compound make it a useful precursor for synthesizing derivatives with potential therapeutic applications in various domains. Heterocyclic compounds containing a thiophene ring have been reported to exhibit antibacterial, antifungal, anti-inflammatory, and antidiabetic activities. semanticscholar.org

The thienopyrimidine core, which can be constructed using thiophene-based precursors, is of particular interest. Thienopyrimidines are considered bioisosteres of purine (B94841) and have been investigated as potent inhibitors of various protein kinases, extending their utility beyond cancer to other signaling-related disorders. nih.gov The synthesis of these complex heterocyclic systems often relies on the availability of functionalized thiophene building blocks like this compound.

As a chemical building block, this compound offers multiple reaction sites for constructing complex molecules. cymitquimica.com The protons on the methylene bridge are acidic, making this position a nucleophilic center for alkylation and condensation reactions. This reactivity is fundamental to its use in forming carbon-carbon bonds, as seen in the synthesis of substituted acrylonitrile derivatives like (E)-3-phenyl-2-(3-thienyl) acrylonitrile. sigmaaldrich.com

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open pathways to a host of other molecular families. For example, the conversion to an amine allows for the introduction of the 3-thienylmethylamine (B1225077) moiety into larger pharmaceutical targets.

Furthermore, the thiophene ring can be functionalized through electrophilic substitution or lithiation followed by quenching with an electrophile. This allows for the elaboration of the core heterocyclic structure. The strategic use of this compound enables chemists to efficiently introduce the 3-thienyl group into complex molecular frameworks, making it a valuable intermediate in the synthesis of materials for organic electronics and active pharmaceutical ingredients. frontiersin.orgnih.gov

Computational and Theoretical Studies of 3 Thiopheneacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. These calculations, often employing methods like Density Functional Theory (DFT), can provide insights into a molecule's behavior at the electronic level. However, specific published studies applying these methods to 3-thiopheneacetonitrile are not available.

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, has not been reported in dedicated computational studies. Such an analysis would be crucial for understanding its electronic properties and reactivity.

While computational methods are frequently used to predict spectroscopic data to aid in experimental characterization, no studies have been found that report predicted NMR chemical shifts, IR vibrational frequencies, or UV-Vis electronic transitions specifically for this compound.

There are no available computational studies that predict the reactivity of this compound or analyze the mechanisms of its reactions. Such research would involve calculating reactivity descriptors and mapping potential energy surfaces for its chemical transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the movement and interactions of atoms and molecules over time. This methodology can offer insights into the conformational preferences and the influence of the environment on a molecule.

A computational conformational analysis of this compound, which would identify its stable conformers and the energy barriers between them, has not been published. This information is key to understanding its three-dimensional structure and how it might interact with other molecules.

The influence of different solvents on the structure and reactivity of this compound has not been explored through molecular dynamics simulations in the available literature. These studies would be valuable for predicting how the choice of solvent might affect chemical reactions involving this compound.

Intermolecular Interactions

The non-covalent interactions of this compound are critical for understanding its behavior in condensed phases, its crystal packing, and its interactions with biological targets. While specific computational studies on this compound are not extensively documented, research on closely related thiophene-containing molecules provides a strong basis for predicting its interaction profile.

Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Reduced Density Gradient (RDG) analysis are used to visualize and quantify non-covalent interactions. For thiophene (B33073) clusters, studies have identified several types of stabilizing interactions, including C-H···S hydrogen bonds, π···π stacking, C-H···π interactions, and S···S contacts.

In the context of this compound, the key functionalities governing its intermolecular interactions are the thiophene ring, the cyano group (-C≡N), and the methylene (B1212753) bridge (-CH2-). The aromatic thiophene ring can participate in π-π stacking interactions with other aromatic systems. The sulfur atom, with its lone pairs of electrons, and the hydrogen atoms on the ring can act as hydrogen bond acceptors and donors, respectively, leading to the formation of C-H···S hydrogen bonds. The nitrile group is a strong hydrogen bond acceptor due to the lone pair on the nitrogen atom, readily forming C-H···N interactions.

Table 1: Potential Intermolecular Interactions of this compound
Interaction TypeParticipating MoietiesDescriptionComputational Method for Analysis
π-π Stacking Thiophene Ring ↔ Thiophene RingAttraction between the electron clouds of adjacent aromatic rings, contributing to crystal packing and stabilization of molecular complexes.DFT, Symmetry-Adapted Perturbation Theory (SAPT)
C-H···S Hydrogen Bond Thiophene C-H ↔ Sulfur AtomA weak hydrogen bond where the sulfur atom acts as the acceptor. Contributes to the stability of molecular arrangements.QTAIM, NBO (Natural Bond Orbital) Analysis
C-H···N Hydrogen Bond Methylene C-H or Thiophene C-H ↔ Nitrile NitrogenA relatively strong hydrogen bond where the nitrogen atom of the nitrile group acts as a potent acceptor.Hirshfeld Surface Analysis, RDG Analysis
C-H···π Interaction Methylene/Thiophene C-H ↔ Thiophene RingAn interaction where a C-H bond points towards the π-electron cloud of the thiophene ring.DFT, MP2 (Møller-Plesset perturbation theory)

Structure-Reactivity Relationships

The relationship between the molecular structure of this compound and its chemical reactivity can be effectively elucidated using computational models. DFT calculations are a cornerstone for this purpose, providing insights into the electronic structure that dictates reactivity. Key aspects explored include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule interacts with other reagents. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For thiophene derivatives, the distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the sulfur and nitrogen atoms, indicating their nucleophilic character, while the hydrogen atoms would exhibit positive potential.

Table 2: Computational Descriptors for Reactivity Analysis
DescriptorDefinitionImplication for this compound's Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates nucleophilic sites; higher energy suggests greater reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electrophilic sites; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher polarizability and greater chemical reactivity.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A larger value indicates greater stability.
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the global electrophilic nature of a molecule.

Machine Learning and AI in this compound Research

While specific applications of Artificial Intelligence (AI) and Machine Learning (ML) to this compound are not yet widely reported, these technologies offer significant potential for advancing research on this compound and its derivatives. The application of ML in heterocyclic chemistry is a rapidly growing field, with models being developed to predict various chemical and biological properties.

One of the most promising applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. If a series of this compound derivatives were synthesized and tested for a specific biological activity, ML algorithms could build predictive models. These QSAR models correlate structural or physicochemical descriptors of the molecules with their activity, enabling the virtual screening of new, untested derivatives and prioritizing the synthesis of the most promising candidates.

Generative AI models could be employed to design novel derivatives of this compound de novo. By learning from vast databases of existing chemical structures and their properties, these models can propose new molecules with optimized characteristics, such as enhanced binding affinity to a specific protein target or improved pharmacokinetic properties.

Furthermore, AI can be used to predict reaction outcomes and optimize synthetic routes. For the synthesis of this compound derivatives, ML models could predict the yield of a reaction under different conditions (e.g., catalyst, solvent, temperature), thereby accelerating the development of efficient synthetic protocols. This approach can save significant time and resources compared to traditional trial-and-error experimentation.

Table 3: Potential Applications of AI/ML in this compound Research
Application AreaAI/ML TechniquePotential Outcome
Drug Discovery Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity for novel derivatives, guiding lead optimization.
Virtual Screening Supervised Learning (e.g., Random Forest, Support Vector Machines)High-throughput screening of virtual libraries to identify potential hits based on the this compound scaffold.
De Novo Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of new molecules with desired properties (e.g., target affinity, ADMET profile).
Property Prediction Deep Neural Networks, Graph Neural NetworksPrediction of physicochemical properties like solubility, toxicity, and metabolic stability.
Synthesis Planning Retrosynthesis Algorithms, Reaction Outcome Prediction ModelsSuggestion of optimal synthetic pathways and prediction of reaction yields for derivatives.

Analytical and Spectroscopic Characterization Techniques for 3 Thiopheneacetonitrile

Advanced Spectroscopic Methods

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like 3-Thiopheneacetonitrile produce unique spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this compound would correspond to the protons on the thiophene (B33073) ring and the methylene (B1212753) (-CH₂) group. The aromatic protons of the thiophene ring typically appear as multiplets in the downfield region (δ 7.0-7.5 ppm) due to the ring's aromaticity. The methylene protons, being adjacent to both the electron-withdrawing nitrile group and the thiophene ring, would be expected to resonate further downfield than a typical alkyl chain, likely in the range of δ 3.5-4.0 ppm as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound, one would expect to see signals for the four unique carbons of the thiophene ring, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) is characteristically found in the range of δ 115-125 ppm. The carbons of the thiophene ring would appear in the aromatic region (δ 120-140 ppm), while the methylene carbon (-CH₂) would be observed in the aliphatic region, shifted downfield by the adjacent nitrile and aromatic ring.

Table 1: Predicted NMR Spectral Data for this compound
Nucleus Predicted Chemical Shift (δ, ppm) Description
¹H~7.0-7.5Thiophene ring protons (multiplets)
¹H~3.7-3.9Methylene protons (-CH₂-, singlet)
¹³C~117Nitrile carbon (-C≡N)
¹³C~122-130Thiophene ring carbons
¹³C~25Methylene carbon (-CH₂)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound (C₆H₅NS), the molecular weight is 123.18 g/mol . The mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 123. A key fragmentation pathway would likely involve the loss of the nitrile group or cleavage of the bond between the methylene group and the thiophene ring, leading to characteristic fragment ions. The primary fragment would likely be the stable thienyl-methyl cation [M-CN]⁺ at m/z 97.

Table 2: Expected Mass Spectrometry Fragmentation for this compound
m/z Proposed Fragment Ion Formula
123Molecular Ion [M]⁺[C₆H₅NS]⁺
97[M-CN]⁺[C₅H₅S]⁺
84Thiophene radical cation[C₄H₄S]⁺

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, which typically appears in the 2260-2220 cm⁻¹ region. Other significant absorptions include the C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹) and the methylene group (around 2950-2850 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring (1600-1475 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The C≡N triple bond, due to its polarizability, should also give a strong signal in the Raman spectrum. The symmetric vibrations of the thiophene ring are often more prominent in Raman than in IR spectra, providing a characteristic fingerprint for the heterocyclic moiety.

Table 3: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Intensity
Aromatic C-HStretch~3100Medium
Alkyl C-HStretch2950 - 2850Medium
Nitrile C≡NStretch2260 - 2220Strong, Sharp
Aromatic C=CStretch1600 - 1475Medium-Weak

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. biointerfaceresearch.com Molecules with conjugated π systems, like this compound, exhibit characteristic absorptions in this region. The thiophene ring acts as a chromophore, and its conjugation with the acetonitrile (B52724) group influences the energy of the electronic transitions.

The spectrum is expected to show absorptions corresponding to π → π* transitions. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is sensitive to the solvent polarity. For thiophene derivatives, these absorptions typically occur in the UV region. The introduction of substituents on the thiophene ring can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax. biointerfaceresearch.com

Chromatographic Separation and Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The time it takes for the compound to travel through the column is known as the retention time, which is a characteristic property under specific experimental conditions. As the separated compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity. This technique is invaluable for both qualitative identification and quantitative analysis of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is a commonly employed method, leveraging the compound's moderate polarity.

A typical HPLC method for the analysis of this compound involves a C18 stationary phase, which is a nonpolar matrix. The mobile phase, a mixture of a polar solvent like water and a less polar organic solvent such as acetonitrile, is passed through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

While specific, detailed, and validated HPLC methods for this compound are not extensively published in peer-reviewed literature, a patent document mentions the use of a Waters 'Bondapack C18' column with a mobile phase consisting of a 1:1 ratio of acetonitrile and water for the assay of 3-thienylacetonitrile. Based on this information and general principles of reversed-phase chromatography for similar aromatic nitriles, a plausible HPLC method can be outlined.

Illustrative HPLC Parameters for this compound Analysis:

ParameterValue
Stationary Phase C18 silica (B1680970) gel (e.g., Waters Bondapack C18)
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm
Injection Volume 10 µL
Column Temperature Ambient (approx. 25 °C)
Expected Retention Time 3-5 minutes (estimated)

This interactive table provides a hypothetical but representative set of HPLC conditions for the analysis of this compound.

The retention time of this compound would be a key parameter for its identification under these specific conditions. The peak area from the chromatogram would be proportional to its concentration, allowing for quantitative analysis when compared against a standard of known concentration. The choice of UV detection at 254 nm is based on the ultraviolet absorbance of the thiophene ring system. Method validation would be essential to ensure accuracy, precision, linearity, and sensitivity for routine analysis.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structures of several closely related derivatives have been elucidated, offering valuable insights into the likely structural features of the parent molecule.

For instance, the crystal structure of (Z)-3-(4-methylphenyl)-2-(3-thienyl)acrylonitrile has been determined. This derivative incorporates the 3-thienylacetonitrile moiety. X-ray analysis of such derivatives reveals important conformational information, such as the planarity of the thiophene ring and the geometry around the cyano group.

Illustrative Crystallographic Data for a this compound Derivative:

The following table presents the type of data that would be obtained from an X-ray crystallographic analysis of a crystalline derivative of this compound. This data is for illustrative purposes to demonstrate the outputs of the technique.

ParameterExample Value (for a derivative)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 5.432 Å, c = 20.789 Å, β = 98.76°
Volume 1123.4 ų
Z (Molecules per unit cell) 4
Calculated Density 1.345 g/cm³

This interactive table showcases the kind of crystallographic parameters determined through X-ray diffraction, using hypothetical data for a derivative to illustrate the concept.

Environmental and Toxicological Considerations in Research Involving 3 Thiopheneacetonitrile

Ecotoxicity and Environmental Fate Studies

Comprehensive ecotoxicological data for 3-Thiopheneacetonitrile is not extensively available in published literature. Safety Data Sheets indicate that the toxicological and ecotoxicological properties have not been fully investigated. General guidance advises against emptying the chemical into drains, suggesting a precautionary approach to prevent environmental release.

The environmental fate of a chemical is governed by properties such as persistence, bioaccumulation, and mobility. For this compound, specific studies on persistence and degradability are lacking. However, its mobility in the environment may be influenced by conflicting properties. While low water solubility might suggest limited mobility in aqueous systems, its volatility indicates it could readily evaporate and become mobile in the atmosphere. The product is noted to be insoluble in water and will sink.

Calculated physicochemical properties offer some insight into its likely environmental behavior. These predictive data points are crucial in the absence of direct experimental studies for preliminary risk assessment.

ParameterValueImplication for Environmental Fate
LogPoct/wat (Octanol/Water Partition Coefficient)1.814Indicates a moderate potential for bioaccumulation in organisms.
Log10WS (Water Solubility)-1.90 (mol/L)Suggests low water solubility, potentially limiting its transport in aquatic environments.
MobilityInformation unavailableWhile low water solubility suggests limited mobility, volatility may contribute to its transport in the environment.
Persistence and DegradabilityInformation unavailableThe ability of the compound to persist in the environment is not known.

Occupational Health and Safety Protocols in Handling

Given that the toxicological properties have not been fully investigated, strict adherence to occupational health and safety protocols is paramount when handling this compound. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.

Safe handling practices involve a combination of engineering controls, personal protective equipment (PPE), and specific procedures to minimize exposure.

Engineering Controls and Handling Procedures:

Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for preventing direct contact with this compound.

Protection TypeSpecific RecommendationsReference
Eye/Face ProtectionWear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.
Skin ProtectionWear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use. Wear protective clothing to prevent skin exposure.
Respiratory ProtectionIf ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK EN14387) for organic vapors.

First Aid and Emergency Procedures: In case of accidental exposure, immediate and appropriate first aid measures must be taken.

Exposure RouteFirst Aid MeasuresReference
InhalationRemove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Skin ContactTake off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
IngestionRinse mouth. Call a poison center or doctor if you feel unwell.
Accidental ReleaseEnsure adequate ventilation. Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel). Keep in suitable, closed containers for disposal. Do not let the product enter drains.

Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific green synthesis routes for this compound are not well-documented, general sustainable strategies can be applied to its production and use. These strategies focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Sustainable Synthesis Approaches: The application of green chemistry principles can make the synthesis of heterocyclic compounds like this compound more environmentally benign.

Catalysis: The use of catalysts, including biocatalysts (enzymes), can lead to more efficient reactions with higher atom economy, reducing the amount of stoichiometric reagents and subsequent waste.

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with "green solvents" such as water, supercritical fluids, or ionic liquids can significantly reduce environmental pollution and health hazards. Solvent-free reactions represent an ideal approach where feasible.

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. Continuous flow processing is another energy-efficient technique that can improve reaction control and safety.

Waste Minimization: A proactive approach to waste management is crucial in research involving this compound. The "3R" concept—Reduce, Reuse, Recycle—provides a framework for minimizing waste.

Source Reduction: The most effective waste minimization strategy is to reduce waste generation at the source. This can be achieved by carefully planning experiments to use the minimum required amount of the compound and optimizing reaction conditions to maximize yield and reduce byproduct formation.

Disposal: Chemical waste generators must classify discarded chemicals to ensure proper disposal. This compound and its containers must be disposed of at an approved waste disposal plant, following local, regional, and national regulations.

Future Directions and Emerging Research Avenues for 3 Thiopheneacetonitrile

Catalytic Asymmetric Synthesis

The development of methods for the asymmetric synthesis of 3-thiopheneacetonitrile derivatives is a crucial future direction. The introduction of chirality into molecules containing the 3-thienylacetonitrile scaffold can lead to compounds with specific biological activities or unique properties as chiral ligands and materials. While the direct asymmetric functionalization of this compound is not yet extensively explored, progress in the broader field of thiophene (B33073) chemistry suggests promising pathways.

Future research may focus on the catalytic enantioselective α-functionalization of this compound. This could involve transition-metal catalysis or organocatalysis to introduce various substituents at the carbon atom adjacent to the nitrile group, creating a stereogenic center. For instance, adapting methodologies used for the asymmetric synthesis of related thiophene compounds could be a viable strategy. A notable example in the field is the use of a Nickel(II)/trisoxazoline catalyst system in an asymmetric sulfa-Michael/Aldol (B89426) cascade reaction to produce chiral 3-amine-tetrahydrothiophene derivatives with a quaternary stereocenter in high yield and enantioselectivity. nih.gov Another innovative approach involves the asymmetric transformation of the thiophene motif through the rational design of substrates, which has been used to obtain axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes. rsc.org Adapting such catalytic systems to this compound could unlock a new class of chiral building blocks for pharmaceutical and materials science applications.

Applications in Materials Science for Emerging Technologies

Thiophene-based materials are cornerstones of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net This is due to the excellent charge transport properties, stability, and tunability of the thiophene ring. rsc.org this compound represents a promising, yet underutilized, monomer for the synthesis of novel functional materials.

Emerging research will likely explore the incorporation of the this compound unit into conjugated polymers and small molecules for optoelectronic applications. mdpi.comacs.org The electron-withdrawing nature of the nitrile group can be used to modulate the electronic energy levels (HOMO/LUMO) of the resulting materials, which is a critical parameter for optimizing device performance. acs.org Furthermore, the nitrile group can serve as a versatile chemical handle for post-synthesis modification, allowing for the fine-tuning of material properties such as solubility, morphology, and interfacial characteristics.

Future applications could see the development of:

n-Type and Ambipolar Semiconductors: The nitrile functionality can lower the LUMO energy level, facilitating electron injection and transport, which is essential for developing n-type and ambipolar OFETs. nih.gov

Low Band-Gap Polymers for OPVs: By pairing this compound-containing units with electron-donating moieties, new donor-acceptor (D-A) copolymers with low band gaps could be synthesized, enabling broader absorption of the solar spectrum in OPV devices. rsc.org

Functional Sensors: The nitrile group can act as a binding site for specific analytes, making polymers derived from this compound suitable for chemical sensor applications.

Below is a table summarizing the performance of representative thiophene-based materials in organic field-effect transistors, illustrating the potential for this class of compounds.

Thiophene DerivativeDevice TypeCarrier Mobility (cm²/Vs)On/Off Ratio
NDI-1TOFET (Vapor-Deposited)0.35 (electron)>10⁵
PDI-3TOFET (Solution-Processed)>0.35 (electron)>10⁵
Dithieno[3,2-b:2′,3′-d]thiophene DerivativeSingle Crystal OFET1.6>10⁷

Bio-conjugation and Medicinal Chemistry Innovations

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs. acs.orgnih.gov Thiophene derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties. rsc.org this compound offers a unique starting point for the design and synthesis of novel bioactive compounds and bioconjugates.

Future research avenues in this area include:

Novel Drug Scaffolds: The 3-thienylacetonitrile framework can be elaborated into more complex molecules for screening against various therapeutic targets. The nitrile group is a key pharmacophore in many modern drugs and can participate in crucial binding interactions with biological targets.

Bioconjugation Handle: The nitrile group is a versatile functional group that can be chemically transformed into amines (via reduction) or carboxylic acids (via hydrolysis). These functionalities are widely used for bioconjugation, enabling the attachment of the thiophene moiety to proteins, peptides, or nucleic acids. acs.org This could lead to targeted drug delivery systems, bio-imaging agents, or functionalized biomaterials. A recent strategy for the biofunctionalization of thiophene-based polymers involves embedding a latent cyclic disulfide group, which can then be used for conjugation via thiol-ene chemistry under biocompatible conditions. nih.gov

Targeted Delivery Systems: Thiophene-containing molecules have been incorporated into nanocarriers for targeted drug delivery to address issues like poor water solubility and to improve selectivity for cancer cells. acs.org Derivatives of this compound could be designed for encapsulation or covalent attachment to such delivery systems.

Advanced Computational Modeling for Novel Discoveries

Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and design of new molecules and materials. tandfonline.com Applying these techniques to this compound and its potential derivatives can provide profound insights and guide experimental efforts, saving significant time and resources.

Emerging research will increasingly rely on advanced computational modeling to:

Predict Electronic and Optical Properties: Using methods like Density Functional Theory (DFT), researchers can calculate the frontier molecular orbital energies (HOMO/LUMO), absorption spectra, and charge transport properties of new materials derived from this compound before they are synthesized. rsc.orgmdpi.com This allows for the in-silico screening of large libraries of virtual compounds to identify the most promising candidates for applications in organic electronics.

Elucidate Reaction Mechanisms: Computational modeling can be used to study the reaction pathways for the synthesis and functionalization of this compound, helping to optimize reaction conditions and predict potential side products. Studies on the unimolecular pyrolysis of thiophene, for example, have used high-level calculations to map out complex potential energy surfaces. acs.org

Guide Drug Design: Molecular docking and molecular dynamics simulations can predict how this compound derivatives interact with biological targets such as enzymes and receptors. tandfonline.com This can help in understanding structure-activity relationships (SAR) and in designing new drug candidates with improved potency and selectivity.

The table below shows examples of molecular parameters for thiophene derivatives calculated using computational methods, which are crucial for explaining experimental phenomena and predicting material behavior.

CompoundCalculation LevelHOMO (eV)LUMO (eV)Dipole Moment (Debye)
C6OP-6ThB3LYP/6-31G-5.61-1.633.81
C5PP-6ThB3LYP/6-31G-5.83-1.872.84
C5PPF(2)-6ThB3LYP/6-31G-5.91-1.921.57
C5PPF(3)-6ThB3LYP/6-31G-5.92-1.951.49

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

To fully explore the potential of this compound, efficient and scalable synthetic methods are required. The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift from traditional batch processing, offering enhanced safety, reproducibility, and throughput.

Future directions in this domain will involve:

Development of Flow Synthesis Protocols: Designing a continuous flow process for the synthesis of this compound and its direct derivatives can overcome the limitations of batch reactions, particularly for handling hazardous reagents or managing exothermic reactions. Flow chemistry has already been successfully applied to the cyanide-free synthesis of other aryl nitriles, demonstrating its potential for safer and more efficient production. rsc.org

Automated Library Synthesis: Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of large libraries of this compound derivatives. chemrxiv.orgnih.gov By varying reactants and building blocks, hundreds of unique compounds can be synthesized in parallel.

High-Throughput Screening: The libraries generated through automated synthesis can be directly integrated with high-throughput screening (HTS) platforms. This powerful combination allows for the rapid evaluation of new compounds for their biological activity or material properties, dramatically accelerating the discovery cycle for new drugs and functional materials.

This automated and integrated approach will be instrumental in systematically exploring the vast chemical space around the this compound scaffold, unlocking its full potential in a highly efficient manner.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Thiopheneacetonitrile with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation of thiophene derivatives. For high purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol. Monitor purity via GC-MS (>97% as per industrial standards ). Ensure inert conditions to prevent hydrolysis of the nitrile group. Safety protocols, such as using sealed containers and proper ventilation, are critical during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3) to resolve thiophene ring protons (δ 7.0–7.5 ppm) and nitrile carbon (δ ~120 ppm).
  • FT-IR : Confirm nitrile presence via C≡N stretching (~2250 cm⁻¹) and thiophene ring vibrations (3100–3000 cm⁻¹) .
  • GC-MS : Use electron ionization (EI) to detect molecular ion [M⁺] at m/z 123 and fragmentation patterns for structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers at 0–6°C to prevent degradation. Avoid contact with oxidizing agents .
  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Work in a fume hood due to acute toxicity (OSHA HCS Hazard Class III; H301: Toxic if swallowed) .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic effects of the thiophene ring on this compound’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental Hammett σ constants for substituent effects . Validate predictions via kinetic studies of nucleophilic additions (e.g., Grignard reactions) under controlled conditions .

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., sublimation enthalpy) of this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference phase transition data (e.g., vaporization enthalpy: 61.1 ± 1.3 kJ/mol at 298 K ) with computational models (e.g., Clausius-Clapeyron equation).
  • Error Source Identification : Assess purity (GC-MS), calibration of calorimetric instruments, and environmental controls (humidity, pressure) .
  • Replication : Repeat measurements using static or dynamic vapor pressure methods (e.g., transpiration technique) .

Q. How to design experiments to study the catalytic applications of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Substrate Scope : Test reactivity with aryl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling).
  • Kinetic Profiling : Use in situ IR or HPLC to monitor reaction progress and intermediate formation.
  • Mechanistic Probes : Isotopic labeling (e.g., 13C-nitrile) to trace bond formation/cleavage pathways .

Data Presentation & Analysis

Q. How should phase transition data for this compound be presented to highlight key thermodynamic insights?

  • Methodological Answer :

  • Tables : Include temperature-dependent vapor pressure, enthalpy (ΔHvap), and entropy (ΔSvap) values. Reference literature data (e.g., 54.4 ± 1.2 kJ/mol for structural analogs ).
  • Figures : Plot ln(P) vs. 1/T for linear regression (Clausius-Clapeyron plot). Annotate outliers and discuss instrumental uncertainties .
  • Statistical Reporting : Use 95% confidence intervals and R² values for regression fits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.